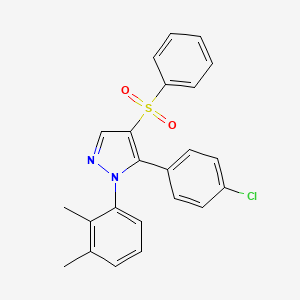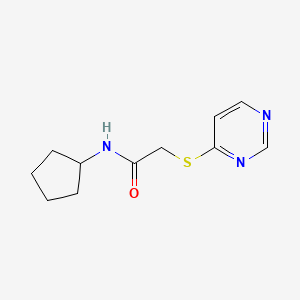
N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide: is a chemical compound that belongs to the class of acetamides It features a cyclopentyl group attached to the nitrogen atom and a pyrimidin-4-ylthio group attached to the acetamide moiety
Mechanism of Action
Target of Action
Compounds with a pyridopyrimidine moiety have shown therapeutic interest and have been used on several therapeutic targets .
Mode of Action
Similar compounds have shown cytotoxic activities against various cell lines . These compounds interact with their targets, leading to changes that can inhibit the growth of these cells .
Biochemical Pathways
Related compounds have been found to inhibit cdk4/cyclin d1 and ark5 kinases , which play crucial roles in cell cycle regulation and energy metabolism, respectively.
Result of Action
Related compounds have been found to induce apoptosis of tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The pyrimidin-4-ylthio group can be introduced by reacting a pyrimidine derivative with a suitable thiol reagent under basic conditions.
Acetamide Formation: The resulting thioether intermediate is then reacted with a cyclopentylamine derivative to form the final acetamide compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups, such as reducing the acetamide moiety to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Resulting from the reduction of the acetamide moiety.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing drugs targeting specific enzymes or receptors. It is investigated for its ability to modulate biological pathways involved in diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it a valuable intermediate in various chemical manufacturing processes.
Comparison with Similar Compounds
- N-cyclopentyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
- N-cyclopentyl-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
- N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
Uniqueness: N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide is unique due to its specific combination of a cyclopentyl group and a pyrimidin-4-ylthio group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-pyrimidin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c15-10(14-9-3-1-2-4-9)7-16-11-5-6-12-8-13-11/h5-6,8-9H,1-4,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALLHCIAJLTTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

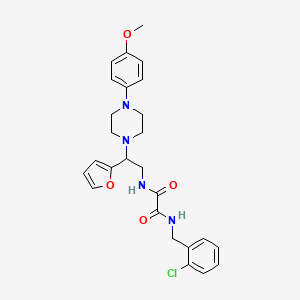
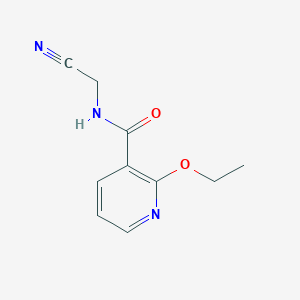

![6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2470370.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2470374.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2470378.png)
![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2470379.png)


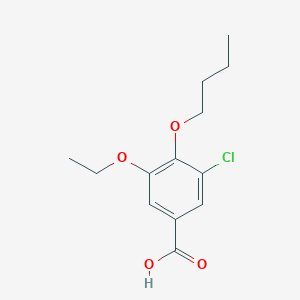
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2470385.png)
